molecular formula C2H8ClNO B7767829 2-Aminoethanol hydrochloride CAS No. 9007-33-4

2-Aminoethanol hydrochloride

Cat. No. B7767829
CAS RN: 9007-33-4
M. Wt: 97.54 g/mol
InChI Key: PMUNIMVZCACZBB-UHFFFAOYSA-N
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Description

2-Aminoethanol hydrochloride, also known as ethanolamine hydrochloride or monoethanolamine hydrochloride, is a compound with the formula C2H8ClNO . It is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It is primarily used as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes .


Synthesis Analysis

Ethanolamine, the base form of 2-Aminoethanol hydrochloride, is derived from the reaction of ethylene oxide with ammonia, forming mono-, di-, and triethanolamine .


Molecular Structure Analysis

The molecular weight of 2-Aminoethanol hydrochloride is 97.544 . The IUPAC Standard InChI is InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H .


Physical And Chemical Properties Analysis

2-Aminoethanol hydrochloride is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It is miscible in water, alcohol, carbon tetrachloride, and chloroform . The molecular weight is 97.544 .

Scientific Research Applications

  • Agriculture and Plant Research : 2-Aminoethanol hydrochloride has been used to improve tolerance to paraquat and drought in barley. It's shown to increase the grain yield by 5–30% under drought stress conditions. The substance enhances biomass formation, chlorophyll content, protein content, and the activities of superoxide dismutases (SODs) in drought-stressed barley plants. These effects suggest a protective role against oxidative stress in plants (Mascher et al., 2005).

  • Environmental Engineering and CO2 Capture : It's used in the MEA process for CO2 removal, where it acts as a chemical absorbent. The study explores the use of biodegradation by pure cultures of Escherichia coli K12 for treating waste 2-aminoethanol, indicating a potential integration of ecotechnology to the MEA process (Ohtaguchi et al., 1995).

  • Immunosuppressive Drug Research : 2-Substituted 2-aminoethanol is identified as the minimum essential structure for the immunosuppressive activity of ISP-i (myriocin) by simplifying the structure of 2-substituted 2-amino-1,3-propanediol. This study shows the potential of 2-aminoethanol derivatives in immunosuppressive drug development (Fujita et al., 1995).

  • Chemistry and Molecular Physics : Research has focused on the microwave spectrum of 2-aminoethanol, analyzing its structural effects due to the hydrogen bond. The molecule exists in a gauche form with an intramolecular hydrogen bond, highlighting its chemical and physical properties (Penn & Curl, 1971).

  • Atmospheric Chemistry : 2-Aminoethanol's degradation by hydroxyl radical (OH) was studied, indicating a faster reaction than estimated by structure-activity relationship methods. The study is crucial for understanding the atmospheric chemistry of 2-aminoethanol used as a solvent for carbon capture (Karl et al., 2011).

Mechanism of Action

2-Aminoethanol hydrochloride functions primarily as a buffering agent, maintaining a stable pH environment that is crucial for various biological processes . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Safety and Hazards

2-Aminoethanol hydrochloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-aminoethanol;hydrochloride
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InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
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Molecular Formula

C2H8ClNO
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DSSTOX Substance ID

DTXSID8049593
Record name 2-Aminoethanol hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name Ethanolamine hydrochloride
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Product Name

2-Aminoethanol hydrochloride

CAS RN

2002-24-6, 9007-33-4, 1173019-25-4
Record name Ethanolamine hydrochloride
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Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name 2-hydroxyethylammonium chloride
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Record name Ethanol, 2-amino
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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